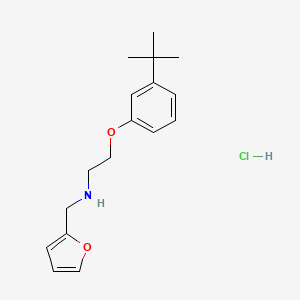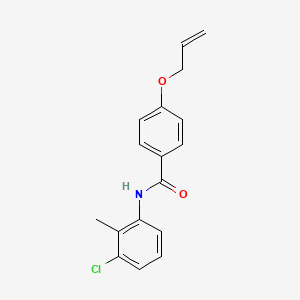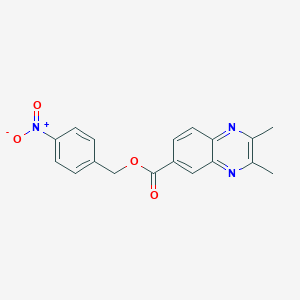![molecular formula C17H16N2OS B4407199 N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves the condensation of 2-aminobenzenethiol with benzaldehydes under specific conditions. One common method includes:
Microwave Irradiation: This method involves the condensation of 2-aminobenzenethiol and benzaldehydes under microwave irradiation, which enhances the reaction rate and yield.
Conventional Heating: Another approach involves the coupling between aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs scalable methods such as:
One-Pot Multicomponent Reactions: These reactions are efficient and can be scaled up for industrial production.
Microwave-Assisted Synthesis: This method is favored for its efficiency and higher yields.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide.
Major Products:
Oxidation Products: Benzothiazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antidiabetic agent through molecular docking studies on 3-TOP protein.
Biological Research: The compound exhibits antibacterial properties and has been evaluated against various bacterial strains.
Material Science: Benzothiazole derivatives are known for their luminescent properties and are used in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets:
Antidiabetic Activity: The compound inhibits the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to bactericidal effects.
Comparison with Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide .
- **N’-(1,3-benzothiazol-2-yl)-arylamides .
Uniqueness: N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide stands out due to its specific structural features that confer unique biological activities, such as its potential antidiabetic and antibacterial properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-7-16(20)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)21-17/h3-6,8-11H,2,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNUGQLXKTQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)

![Ethyl 2-[4-[(2-phenylacetyl)amino]phenyl]acetate](/img/structure/B4407128.png)
![2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4407134.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)

![[4-(Piperidine-1-carbonyl)phenyl] propanoate](/img/structure/B4407158.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)

![3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4407180.png)
![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride](/img/structure/B4407195.png)
![N-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxypropanamide](/img/structure/B4407201.png)
